tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Medicinal chemistry Drug design Hydrogen bonding

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS 886766-22-9) is a synthetic piperazine derivative characterized by a 2,2,2-trifluoroethyl substituent at the 2-position of the piperazine ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The compound has the molecular formula C11H19F3N2O2, a molecular weight of 268.28 g/mol, and is supplied as a research intermediate with typical purity of ≥95%.

Molecular Formula C11H19F3N2O2
Molecular Weight 268.28 g/mol
CAS No. 886766-22-9
Cat. No. B6617028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
CAS886766-22-9
Molecular FormulaC11H19F3N2O2
Molecular Weight268.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F
InChIInChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3
InChIKeyQDJQPSDQSUMFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS 886766-22-9): A Chemically Distinct, Regiospecifically Substituted Piperazine Building Block for Drug Discovery


tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS 886766-22-9) is a synthetic piperazine derivative characterized by a 2,2,2-trifluoroethyl substituent at the 2-position of the piperazine ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position . The compound has the molecular formula C11H19F3N2O2, a molecular weight of 268.28 g/mol, and is supplied as a research intermediate with typical purity of ≥95% . Its defining structural feature—the location of the trifluoroethyl group at the sterically congested 2-position adjacent to the Boc-protected nitrogen—distinguishes it from isomeric analogs substituted at the 3- or 4-positions, resulting in a unique hydrogen-bonding and conformational profile that directly influences downstream molecular recognition and pharmacokinetic properties .

Why 3- or 4-Substituted Trifluoroethyl Piperazine Analogs Cannot Substitute for CAS 886766-22-9 in Regiospecific Synthesis and Structure-Activity Optimization


Trifluoroethyl-substituted Boc-piperazine isomers share the same molecular formula and mass but differ critically in the position of the trifluoroethyl group on the piperazine ring. This regiospecificity creates distinct hydrogen-bond donor/acceptor profiles and conformational landscapes: the 2-substituted target compound possesses a single hydrogen-bond donor (the secondary amine at the 4-position), whereas the isomeric 4-substituted analog (CAS 692058-21-2) has zero hydrogen-bond donors when Boc-protected at the 1-position . In drug discovery, such differences in hydrogen-bonding capacity directly impact target binding, solubility, and membrane permeability, making the isomers non-interchangeable in structure-activity relationship (SAR) campaigns . Furthermore, the 2-substituted regioisomer introduces a chiral center at the substituted carbon, enabling enantioselective synthesis and chiral resolution—a capability absent in the symmetric 4-substituted analog and distinct from the 3-substituted variant (CAS 886766-19-4) . Substituting any of these analogs without experimental validation risks altering lead compound potency, selectivity, and pharmacokinetics in unpredictable ways.

Quantified Physicochemical Differentiation of tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS 886766-22-9) Against Its Closest Isomeric Analogs


Hydrogen-Bond Donor Count: CAS 886766-22-9 Is the Only Boc-Protected Isomer Bearing a Free Secondary Amine

Among Boc-protected trifluoroethyl-piperazine isomers, only the 2-substituted target compound (CAS 886766-22-9) possesses a hydrogen-bond donor (HBD) from its free secondary amine at the 4-position. The computed HBD count for CAS 886766-22-9 is 1, whereas the 4-substituted isomer (CAS 692058-21-2) has an HBD count of 0 . This difference is structurally determined: in the 4-substituted isomer, the trifluoroethyl group occupies the position that bears the free NH in the target compound. The 3-substituted isomer (CAS 886766-19-4) also has an HBD of 1, but the amine is at the 4-position with the trifluoroethyl at the 3-position, creating a different spatial relationship between HBD and the lipophilic substituent .

Medicinal chemistry Drug design Hydrogen bonding

Topological Polar Surface Area (TPSA): A 26.8% Increase Over the 4-Substituted Isomer with Implications for Oral Bioavailability

The topological polar surface area (TPSA), a predictive descriptor for intestinal absorption and blood-brain barrier penetration, differs markedly between the 2-substituted target compound and its 4-substituted isomer. CAS 886766-22-9 has a computed TPSA of 41.6 Ų, while CAS 692058-21-2 has a TPSA of 32.8 Ų . This represents a 26.8% increase in polar surface area for the 2-substituted compound, attributable to the free NH group contributing additional polar surface. According to established medicinal chemistry guidelines, TPSA values below 60 Ų generally predict good oral absorption, while values below 90 Ų are associated with CNS penetration potential; the 26.8% difference between these isomers falls within a range that can shift a compound across bioavailability thresholds in closely related series .

ADME Oral bioavailability Polar surface area

Molecular Complexity and Conformational Flexibility: Elevated Complexity (300 vs. 292) Differentiates the 2-Substituted Isomer for Selective Target Recognition

The computed molecular complexity index, which integrates structural features including stereochemistry, ring constraints, and substituent patterns, is higher for CAS 886766-22-9 (complexity = 300) compared to CAS 692058-21-2 (complexity = 292) . The target compound also has 3 rotatable bonds versus the 4-substituted isomer's similar flexibility profile but with different spatial distribution of the trifluoroethyl group. Higher molecular complexity in the 2-substituted regioisomer arises from the proximity of the bulky Boc group and the trifluoroethyl substituent on adjacent ring carbons, which restricts conformational sampling and can translate into enhanced target selectivity by reducing the number of low-energy conformations available for off-target binding . The 3-substituted isomer (CAS 886766-19-4) exhibits a distinct rotatable bond count of 1 due to the different substitution geometry .

Molecular complexity Conformational analysis Target selectivity

Chiral Center Enablement: Enantioselective Synthesis Access Unique to the 2-Substituted Regioisomer (CAS 886766-22-9)

Substitution at the 2-position of the piperazine ring introduces a stereogenic center at the carbon bearing the trifluoroethyl group . This structural feature enables resolution into enantiopure (R)- and (S)-forms, which are commercially available as CAS 1240586-07-5 and CAS 1240582-25-5, respectively . In contrast, the 4-substituted isomer (CAS 692058-21-2) is achiral (no stereogenic center; undefined atom stereocenter count = 0 ), precluding enantioselective applications. The 3-substituted isomer (CAS 886766-19-4) also possesses a chiral center but with a distinct spatial arrangement relative to the Boc group, yielding different enantiomeric pairs with non-equivalent biological profiles . Access to well-defined enantiomers is essential for structure-based drug design targeting chiral biological environments such as kinase ATP-binding pockets and GPCR orthosteric sites.

Chiral synthesis Enantioselectivity Stereochemistry

Procurement-Relevant Application Scenarios for tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS 886766-22-9)


Kinase Inhibitor Lead Optimization Requiring a Hydrogen-Bond Donor at the Hinge-Binding Motif

In kinase drug discovery, the piperazine NH often serves as a hinge-binding hydrogen-bond donor. CAS 886766-22-9 uniquely provides this donor among Boc-protected trifluoroethyl-piperazine isomers (HBD = 1 vs. 0 for the 4-substituted analog). Medicinal chemists optimizing Type I or Type II kinase inhibitors can incorporate this scaffold to maintain a key hinge interaction while leveraging the trifluoroethyl group's metabolic stability enhancement, which is supported by class-level evidence that trifluoroethyl substituents reduce oxidative metabolism at adjacent positions . Procurement of the 2-substituted isomer is mandatory; the 4-substituted isomer lacks the requisite NH and would ablate hinge binding.

Enantioselective Synthesis of CNS-Penetrant Drug Candidates Utilizing the Chiral 2-Position

The stereogenic center at C2 of CAS 886766-22-9 enables resolution into (R)- and (S)-enantiomers (CAS 1240586-07-5 and CAS 1240582-25-5, respectively) . This is critical for CNS drug discovery programs where enantiomers often display divergent receptor subtype selectivity, off-target profiles, and brain penetration. The TPSA of 41.6 Ų for the racemate falls within the favorable range for CNS exposure (generally <90 Ų), and the single HBD supports blood-brain barrier penetration predictions . The achiral 4-substituted isomer cannot support enantioselective SAR, making CAS 886766-22-9 the required starting material for any chiral CNS piperazine program.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Leveraging Regiospecific Boc-Deprotection

The 2-substituted Boc-piperazine scaffold provides differential reactivity upon Boc deprotection compared to 4-substituted analogs. The resulting free piperazine with the trifluoroethyl group at the 2-position positions the secondary amine and the newly liberated amine in a 1,2-relationship, enabling unique cyclization and derivatization pathways (e.g., formation of fused bicyclic systems) that are geometrically impossible with 1,4-substitution patterns. FBDD and DEL chemistry groups requiring diverse, three-dimensional piperazine scaffolds should specify CAS 886766-22-9 to access this distinct chemical space, as the regiospecificity directly determines the accessible product topology .

Metabolic Stability Optimization in Oral Drug Programs Through Strategic Trifluoroethyl Placement

The trifluoroethyl group is a recognized metabolic blocking group that reduces CYP450-mediated oxidation. In CAS 886766-22-9, this group is positioned at the 2-position, adjacent to the Boc-carbamate, creating a steric and electronic shield around the metabolically labile carbamate moiety. While direct metabolic stability data for this specific compound are not publicly available, class-level inference from trifluoroethyl-piperazine series indicates that 2-substitution provides enhanced steric shielding of the adjacent nitrogen compared to distal 4-substitution, potentially translating to improved microsomal stability . Procurement of the 2-substituted isomer is warranted when the synthetic route requires maximal protection of the Boc group during multistep synthesis.

Quote Request

Request a Quote for tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.